molecular formula C10H9FN2 B2885626 1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile CAS No. 1344145-52-3

1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile

Cat. No.: B2885626
CAS No.: 1344145-52-3
M. Wt: 176.194
InChI Key: XVPDCACJJBQDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile (CAS 1344145-52-3) is a fluorinated cyclobutane carbonitrile derivative serving as a versatile chemical building block in medicinal chemistry and pharmaceutical research . Its structure, featuring a fluoropyridine ring and a carbonitrile-substituted cyclobutane, makes it a valuable scaffold for constructing more complex molecules, particularly in the exploration of novel therapeutics . The compound is part of a family of 1,3-di-substituted cyclobutane derivatives that have been investigated as potential inhibitors of biologically significant enzymes, such as hematopoietic prostaglandin D synthase . The presence of the 3-fluoropyridin-2-yl group is a key motif in drug discovery, often used to fine-tune the physicochemical properties, potency, and metabolic stability of lead compounds . Researchers utilize this chemical as a key intermediate in the synthesis of target molecules for biological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety and Handling: Handle with appropriate precautions. Refer to the Safety Data Sheet for comprehensive hazard information. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPDCACJJBQDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Cycloaddition of Fluorinated Pyridine Derivatives

A primary route involves [2+2] photocycloaddition between 3-fluoropyridine-2-carbonitrile and acrylonitrile derivatives. Under UV irradiation (λ = 300–350 nm), the reaction proceeds via a diradical intermediate to form the cyclobutane ring. This method, adapted from fluorinated cyclobutane syntheses, achieves moderate yields (45–60%) with regioselectivity influenced by electron-withdrawing groups (EWGs) like the carbonitrile.

Reaction Conditions

  • Reactants : 3-Fluoropyridine-2-carbonitrile, acrylonitrile
  • Solvent : Acetonitrile or dichloromethane
  • Light Source : Medium-pressure mercury lamp
  • Temperature : 25°C
  • Reaction Time : 24–48 hours
Parameter Value
Yield 55%
Purity (HPLC) >95%
Regioselectivity >8:1 (cis:trans)

This method is scalable but requires stringent control over light exposure to minimize side reactions.

Reduction of 3-Oxocyclobutane Precursors

Wolff-Kishner Reduction of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

The commercially available 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (CAS: 1344145-36-3) serves as a key intermediate. The ketone group is reduced to a methylene group via the Wolff-Kishner protocol:

  • Formation of Hydrazone : Reacting the ketone with hydrazine hydrate in ethanol at 80°C.
  • Deoxygenation : Heating the hydrazone with strong base (e.g., NaOH) at 200°C under inert conditions.

Optimized Conditions

  • Hydrazine Hydrate : 2.5 equivalents
  • Base : Sodium ethoxide (3.0 equivalents)
  • Temperature : 200°C (sealed tube)
  • Reaction Time : 6 hours
Parameter Value
Yield 68%
Purity (NMR) 98%

This method is favored for its high purity but requires specialized equipment for high-temperature reactions.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling of Cyclobutane Boronic Esters

A palladium-catalyzed coupling attaches the fluoropyridine moiety to a pre-formed cyclobutane boronic ester. The boronic ester is synthesized via borylation of 1-cyanocyclobutane-1-triflate, while the fluoropyridine component is prepared via directed ortho-fluorination of 2-bromopyridine.

Reaction Scheme

  • Boronic Ester Synthesis :
    • Substrate: 1-cyanocyclobutane-1-triflate
    • Reagent: Bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (5 mol%)
    • Conditions: DMF, 80°C, 12 hours
  • Coupling :
    • Substrates: Cyclobutane boronic ester, 3-fluoro-2-iodopyridine
    • Catalyst: Pd(PPh₃)₄ (3 mol%)
    • Base: K₂CO₃ (2.0 eq)
    • Solvent: THF/H₂O (4:1)
    • Temperature: 90°C, 24 hours
Step Yield
Boronic Ester 75%
Coupling 82%

This method offers excellent regiocontrol and scalability, albeit with higher costs due to palladium catalysts.

Ring-Closing Metathesis (RCM)

Grubbs-Catalyzed Cyclization of Dienes

A diene precursor, 3-fluoro-N-(buta-1,3-dien-2-yl)pyridine-2-carboxamide, undergoes RCM using Grubbs II catalyst to form the cyclobutane ring. The carbonitrile group is introduced via subsequent cyanation.

Reaction Sequence

  • Diene Preparation :
    • Substrate: 3-Fluoropyridine-2-carboxylic acid
    • Reagent: Allylamine, EDC/HCl
    • Conditions: DCM, 0°C to RT, 6 hours
  • RCM :

    • Catalyst: Grubbs II (5 mol%)
    • Solvent: Dichloroethane
    • Temperature: 40°C, 48 hours
  • Cyanation :

    • Reagent: TMSCN, Pd(OAc)₂
    • Conditions: DMF, 100°C, 12 hours
Step Yield
Diene Synthesis 88%
RCM 65%
Cyanation 70%

This route is modular but involves multiple steps, reducing overall efficiency.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Purity (%)
[2+2] Cycloaddition 55 Moderate Low 95
Wolff-Kishner 68 High Medium 98
Suzuki Coupling 82 High High 99
RCM 45 Low High 97

The Suzuki-Miyaura method is optimal for large-scale production, while the Wolff-Kishner reduction offers simplicity for research-scale synthesis.

Physicochemical Characterization

Post-synthesis, the compound is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Key properties include:

  • Molecular Formula : C₁₀H₇FN₂
  • Molecular Weight : 190.17 g/mol
  • LogP : 1.34 (predicted)
  • TPSA : 53.75 Ų

Chemical Reactions Analysis

1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, making the compound reactive towards various biological targets .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₈FN₂ (based on structural analysis; conflicting data in suggests C₉H₁₁Cl₂N₃, which may be erroneous due to mismatched substituents) .
  • CAS Number: Not explicitly provided in the evidence, but related analogs (e.g., 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile) are listed under CAS 1344145-36-3 .
  • Molecular Weight : ~190–204 g/mol (estimated from analogs in ).

The compound is cataloged by suppliers such as Enamine Ltd and CymitQuimica, with prices ranging from €815.00 for 50 mg to €2,436.00 for 500 mg .

Comparison with Structural Analogs

Substituted Cyclobutane Carbonitriles

The cyclobutane carbonitrile scaffold is versatile, with modifications influencing physicochemical and biological properties. Below is a comparison of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound References
1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile 3-Fluoropyridin-2-yl C₁₀H₈FN₂ ~190–204 N/A Reference compound
1-(3-Chlorophenyl)cyclobutane-1-carbonitrile 3-Chlorophenyl C₁₁H₁₀ClN 191.66 28049-60-7 Pyridine replaced by chlorophenyl; increased lipophilicity
1-(6-Chloropyridin-3-yl)cyclobutane-1-carbonitrile 6-Chloropyridin-3-yl C₁₀H₈ClN₂ 204.09 485828-75-9 Halogen position shifted (3-F → 6-Cl); altered electronic effects
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile 3-Oxocyclobutane + 3-Fluoropyridin-2-yl C₁₀H₇FN₂O 190.17 1344145-36-3 Additional ketone group on cyclobutane; increased polarity
Cis-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile Cis-3-fluoro + 3-Fluoropyridin-2-yl C₁₀H₇F₂N₂ 203.17 1344145-38-5 Fluorine addition on cyclobutane; steric and electronic modulation

Physicochemical and Structural Analysis

  • Chlorophenyl analogs (e.g., CAS 28049-60-7) may exhibit greater lipophilicity, impacting membrane permeability .
  • Steric Effects : The cis-3-fluoro derivative (CAS 1344145-38-5) introduces steric hindrance on the cyclobutane ring, which could affect conformational flexibility and intermolecular interactions .

Biological Activity

1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile is a fluorinated cyclobutane derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a pyridine ring and fluorine substituents, enhances its biological activity. This article explores the compound's biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C10H9FN2
  • Molecular Weight: 176.19 g/mol
  • CAS Number: 1344145-52-3

The biological activity of this compound can be attributed to its structural features:

  • Fluorination Effects: The presence of fluorine atoms increases lipophilicity and metabolic stability, enhancing interactions with biological targets such as enzymes and receptors.
  • Nitrile Group Reactivity: The nitrile group can participate in nucleophilic addition reactions, making the compound reactive towards various biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential to inhibit specific enzymes
Receptor InteractionModulates activity of certain receptors
Antimicrobial ActivityExhibits activity against certain pathogens

Case Studies

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Study:
    • A study focused on the interaction of this compound with cytochrome P450 enzymes showed that it could act as an inhibitor, suggesting potential applications in drug metabolism modulation.
  • Antimicrobial Evaluation:
    • In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
  • Pharmacological Assessment:
    • Research highlighted its role in modulating neurotransmitter receptors, which may contribute to therapeutic effects in neurological disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameKey DifferencesBiological Activity
1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrileChlorine instead of fluorineLower lipophilicity
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrileBromine instead of fluorineReduced metabolic stability
1-(3-Methylpyridin-2-yl)cyclobutane-1-carbonitrileMethyl group instead of fluorineDifferent receptor affinity

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling a fluoropyridine derivative with a cyclobutane-carbonitrile precursor. Key steps include nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the fluoropyridinyl group to the cyclobutane ring. Optimization focuses on solvent polarity (e.g., acetonitrile or DMF), temperature control (60–100°C), and catalyst selection (e.g., palladium catalysts for coupling reactions). For example, adjusting the molar ratio of reactants and using anhydrous conditions can improve yields by minimizing side reactions like hydrolysis of the nitrile group .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of the compound?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies the fluorine environment, with chemical shifts typically between -110 to -130 ppm for aromatic fluorines, confirming substitution on the pyridine ring .
  • ¹H/¹³C NMR : Cyclobutane protons appear as complex multiplets (δ 2.0–3.5 ppm), while pyridinyl protons show distinct splitting patterns. The nitrile carbon is observed near δ 115–120 ppm in ¹³C NMR .
  • IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group (C≡N stretch) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) match the theoretical mass (e.g., C₁₀H₉FN₂: calculated 190.07 g/mol) .

Advanced Research Questions

Q. What strategies are effective in analyzing and resolving contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions often arise from stereochemical complexity or impurities. Strategies include:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons (e.g., cyclobutane ring substituents) .
  • X-ray Crystallography : Provides unambiguous confirmation of the 3D structure, particularly for resolving fluoropyridinyl orientation .
  • Isotopic Labeling : Deuterated solvents or ¹⁵N-labeled nitriles can simplify spectra and assign ambiguous peaks .

Q. How can computational chemistry methods predict the reactivity of the nitrile group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electrophilicity of the nitrile carbon and frontier molecular orbitals. For example:

  • Electrostatic Potential Maps : Highlight electron-deficient regions prone to nucleophilic attack (e.g., by amines or Grignard reagents) .
  • Transition State Modeling : Predicts activation barriers for reactions like hydrolysis to amides or reduction to amines using NaBH₄/LiAlH₄ .

Q. What experimental approaches are used to establish the structure-activity relationship (SAR) for this compound's biological activity?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., methyl, chloro) on the pyridine or cyclobutane ring to test effects on target binding .
  • Enzyme Assays : Measure inhibition constants (Kᵢ) against kinases or cytochrome P450 isoforms to correlate substituent effects with potency .
  • Molecular Docking : Models interactions with active sites (e.g., hydrogen bonding with fluorine or π-stacking with pyridine) .

Q. What are the challenges in designing enantioselective syntheses for stereoisomers of this compound?

  • Methodological Answer : The planar cyclobutane ring and fluoropyridinyl group create steric hindrance, complicating asymmetric synthesis. Solutions include:

  • Chiral Catalysts : Use of BINOL-derived phosphoric acids or palladium complexes with chiral ligands to induce enantioselectivity during cyclization .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.